molecular formula C4H4BrN3O B1446765 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde CAS No. 1402465-82-0

4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B1446765
CAS No.: 1402465-82-0
M. Wt: 190 g/mol
InChI Key: VEENYDFRMABVST-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde: is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the first position, and an aldehyde group at the fifth position of the triazole ring

Mechanism of Action

Target of Action

Imidazole derivatives, which are structurally similar to 1,2,3-triazoles, are known to interact with a variety of biological targets. These include enzymes, receptors, and ion channels . The specific target of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde would depend on its specific structure and functional groups.

Mode of Action

Many imidazole and triazole derivatives exert their effects by binding to their target proteins and modulating their activity .

Biochemical Pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Imidazole and triazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and gene regulation .

Pharmacokinetics

Many similar compounds are well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds can have a wide range of effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of this compound. For example, it is almost insoluble in water at room temperature, but soluble in organic solvents such as ether and ketone . This could affect its bioavailability and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 1-methyl-1H-1,2,3-triazole-5-carbaldehyde using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted triazoles.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

  • Substituted triazoles, carboxylic acids, and primary alcohols depending on the type of reaction and reagents used.

Scientific Research Applications

Chemistry: 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is used as a building block in the synthesis of various heterocyclic compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It can be used to synthesize triazole-based inhibitors targeting specific enzymes or receptors involved in various diseases.

Industry: The compound finds applications in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi. Additionally, it is used in the synthesis of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Uniqueness: 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the combination of the bromine atom, methyl group, and aldehyde group on the triazole ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

5-bromo-3-methyltriazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O/c1-8-3(2-9)4(5)6-7-8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEENYDFRMABVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402465-82-0
Record name 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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